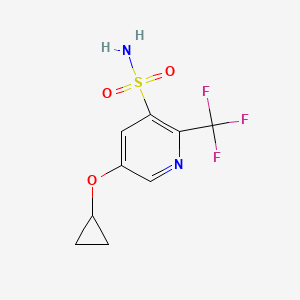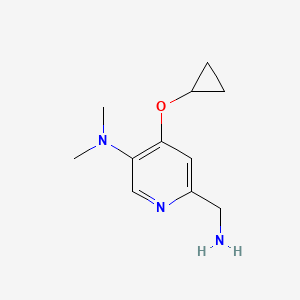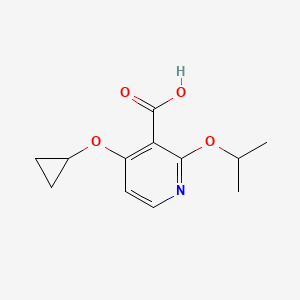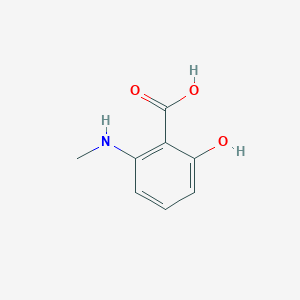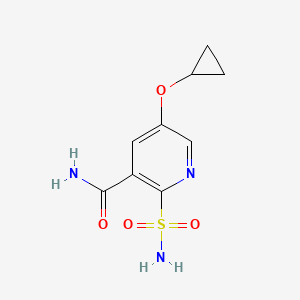
5-Cyclopropoxy-2-sulfamoylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-sulfamoylnicotinamide is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol This compound is characterized by the presence of a cyclopropoxy group, a sulfamoyl group, and a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-sulfamoylnicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-cyclopropoxy-2-chloronicotinic acid with sulfamide under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on optimizing reaction conditions, purification methods, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-sulfamoylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-sulfamoylnicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-sulfamoylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-Cyclopropoxy-2-sulfamoylnicotinamide include:
- 5-Cyclopropoxy-2-chloronicotinamide
- 5-Cyclopropoxy-2-aminonicotinamide
- 5-Cyclopropoxy-2-hydroxynicotinamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, sulfamoyl group, and nicotinamide moiety allows for specific interactions and reactivity that may not be observed in other related compounds.
Eigenschaften
Molekularformel |
C9H11N3O4S |
|---|---|
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O4S/c10-8(13)7-3-6(16-5-1-2-5)4-12-9(7)17(11,14)15/h3-5H,1-2H2,(H2,10,13)(H2,11,14,15) |
InChI-Schlüssel |
PFVZAAVKRBDCEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(N=C2)S(=O)(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


